molecular formula C10H15BrClN3 B11718925 (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

Cat. No.: B11718925
M. Wt: 292.60 g/mol
InChI Key: AGFHSGMJMPTWLY-QRPNPIFTSA-N
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Description

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromopyridine and 2-methylpiperazine.

    Coupling Reaction: The 4-bromopyridine is coupled with 2-methylpiperazine under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a tool in biochemical studies to investigate the function of specific proteins and enzymes.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can bind to active sites on proteins, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(4-Bromopyridin-2-yl)(phenyl)methanol
  • (4-Bromopyridin-2-yl)methanamine
  • 4-[(4-bromophenyl)ethynyl]pyridine

Uniqueness

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is unique due to its specific combination of a bromopyridine moiety and a methylpiperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H15BrClN3

Molecular Weight

292.60 g/mol

IUPAC Name

(2S)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride

InChI

InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m0./s1

InChI Key

AGFHSGMJMPTWLY-QRPNPIFTSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NC=CC(=C2)Br.Cl

Canonical SMILES

CC1CNCCN1C2=NC=CC(=C2)Br.Cl

Origin of Product

United States

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